molecular formula C21H21N3O2 B12178415 N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

Cat. No.: B12178415
M. Wt: 347.4 g/mol
InChI Key: NLDOMPATKQETIN-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Benzamide Group: The benzamide group is introduced via a coupling reaction between the quinazolinone core and a benzoyl chloride derivative.

    Cyclopentyl Substitution: The final step involves the substitution of the cyclopentyl group onto the benzamide moiety, typically using cyclopentylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzamide or quinazolinone core.

Scientific Research Applications

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, especially those involving quinazolinone derivatives.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinazolinone core is known to interact with various biological molecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
  • N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Uniqueness

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. Its cyclopentyl group and benzamide moiety contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Biological Activity

N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic organic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a cyclopentyl group and a quinazolinone moiety, which are critical in determining its biological activity. The molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, indicating the presence of various functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activities. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly p38α MAP kinase, which plays a crucial role in cellular stress responses and inflammation.

A study highlighted the discovery of a series of potent p38α MAP kinase inhibitors, where modifications to the quinazolinone structure improved their efficacy and solubility . The ability of these compounds to modulate signaling pathways associated with cancer progression suggests their potential as therapeutic agents in oncology.

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function.

The mechanisms through which this compound exerts its effects involve several pathways:

  • Inhibition of Kinases : The compound acts as an inhibitor of key kinases like p38α MAP kinase, disrupting signaling pathways that promote cell proliferation and survival.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, leading to apoptosis in cancer cells.
  • Antibacterial Mechanisms : The antimicrobial action may involve disrupting the integrity of bacterial membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives:

  • Study on Anticancer Activity : A clinical evaluation demonstrated that modifications in the structure of quinazolinones significantly enhanced their anticancer properties, particularly against breast cancer cell lines .
  • Antimicrobial Efficacy : Research indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameMolecular FormulaKey Features
AZD6703C26H35N5O8SSelective p38α MAP kinase inhibitor
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamideC16H16N4O3Enhanced solubility; antimicrobial properties
N-[3-(2-chlorophenyl)methyl]-2-[6-(piperazinyl)-quinazolin-3(4H)-yl]acetamideC21H25ClN6O2Incorporates piperazine for increased activity

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O2/c25-20(23-17-5-1-2-6-17)16-11-9-15(10-12-16)13-24-14-22-19-8-4-3-7-18(19)21(24)26/h3-4,7-12,14,17H,1-2,5-6,13H2,(H,23,25)

InChI Key

NLDOMPATKQETIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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